molecular formula C5H3ClN2O3 B102940 3-Chloro-4-nitropyridine N-oxide CAS No. 76439-45-7

3-Chloro-4-nitropyridine N-oxide

Cat. No.: B102940
CAS No.: 76439-45-7
M. Wt: 174.54 g/mol
InChI Key: MBHLTDWOVIYXEW-UHFFFAOYSA-N
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Description

3-Chloro-4-nitropyridine N-oxide is a valuable chemical scaffold in scientific research, primarily due to the distinct electronic properties imparted by its N-oxide and nitro functional groups. These features make it a versatile intermediate in organic synthesis, facilitating various transformations such as nucleophilic substitutions and metal-catalyzed coupling reactions, which are crucial for constructing more complex molecules . The structural motif of pyridine N-oxides has garnered significant interest for its utility in developing pharmaceutical agents, with recent studies highlighting their potential as therapeutic candidates, such as thrombin inhibitors for anticoagulation therapy . Scientifically, the action of related 4-nitropyridine N-oxides on bacterial cells has been extensively studied, revealing selective toxicity mechanisms . Research on Escherichia coli indicates that such compounds are metabolized within the cell via reduction through 4-nitroso- and 4-hydroxylaminopyridine 1-oxide intermediates to ultimately form 4-aminopyridine . This metabolic pathway is critical for the compound's selective bactericidal effect, which can be exploited in microbiological studies to isolate specific spontaneous mutants, demonstrating its utility as a tool in genetic and microbiological research . The presence of both the N-oxide moiety and a nitro group at the 4-position on the pyridine ring is identified as a structural feature indispensable for this biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLTDWOVIYXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344830
Record name 3-CHLORO-4-NITROPYRIDINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76439-45-7
Record name 3-CHLORO-4-NITROPYRIDINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 3 Chloro 4 Nitropyridine N Oxide

Direct N-Oxidation of 3-Chloro-4-nitropyridine (B80106) Precursors

Oxidation with Peracids (e.g., m-chloroperoxybenzoic acid (m-CPBA))

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peracid for the N-oxidation of various heterocyclic compounds, including pyridine (B92270) derivatives. chemicalbook.comorganic-chemistry.org The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. masterorganicchemistry.com For the synthesis of N-oxides from substituted pyridines, m-CPBA is often the reagent of choice due to its efficiency. arkat-usa.org For instance, the oxidation of 3-chloropyridine (B48278) and 4-nitropyridine (B72724) to their respective N-oxides has been successfully carried out using m-CPBA in solvents like dichloromethane. google.com In a typical procedure, the substituted pyridine is mixed with m-CPBA and stirred at room temperature for a set period to yield the N-oxide. google.com The oxidation of various 2-chloromethylpyridine derivatives to their corresponding N-oxides has also been achieved using m-CPBA at low temperatures. researchgate.net

Table 1: N-Oxidation of Pyridine Derivatives using m-CPBA

Starting MaterialReagentSolventConditionsProductYieldReference
3-Chloropyridinem-CPBADichloromethaneRoom Temperature, 16h3-Chloropyridine N-oxide95% google.com
4-Nitropyridinem-CPBADichloromethane0-5°C then 20-25°C, 24h4-Nitropyridine N-oxide- google.com
2-Chloromethyl-3,5-dimethyl-4-methoxypyridinem-CPBAChloroform5°C2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide- researchgate.net

Oxidation with Hydrogen Peroxide Systems (e.g., H₂O₂/AcOH, H₂O₂/MTO)

Hydrogen peroxide is an economical and environmentally benign oxidizing agent. Its reactivity can be enhanced by using it in conjunction with acidic media or catalysts.

Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): The combination of hydrogen peroxide and acetic acid forms peracetic acid in situ, which then acts as the oxidizing agent. This system has been traditionally used for the oxidation of pyridines. arkat-usa.org

Hydrogen Peroxide with Methyltrioxorhenium (H₂O₂/MTO): Methyltrioxorhenium (MTO) is a highly effective catalyst for various oxidation reactions, including the N-oxidation of pyridines using hydrogen peroxide. arkat-usa.org This catalytic system allows for high yields of N-oxides with only small amounts of MTO (0.2-0.5 mol%). arkat-usa.org The reaction proceeds efficiently for a range of substituted pyridines. arkat-usa.org

Other catalytic systems for hydrogen peroxide-mediated oxidation include the use of supported sulfonic or carboxylic acid catalysts, which have been shown to be effective for the oxidation of halopyridines like 2-chloropyridine (B119429) to their N-oxides. google.com

Application of Other Oxidizing Agents

A variety of other potent oxidizing agents have been developed for the N-oxidation of pyridines, particularly for substrates that are deactivated by electron-withdrawing groups. arkat-usa.org

Dimethyldioxirane (DMD): DMD is a powerful yet selective oxidizing agent that can effectively convert pyridines to their N-oxides. arkat-usa.org

Bis(trimethylsilyl)peroxide (BTSP): In conjunction with a rhenium catalyst like perrhenic acid, BTSP can oxidize substituted pyridines. For example, methyl isonicotinate (B8489971) was successfully oxidized to its N-oxide using BTSP and perrhenic acid in dichloromethane. arkat-usa.org

Caro's Acid (Peroxymonosulfuric Acid): Caro's acid, typically prepared from potassium persulfate and sulfuric acid, is another strong oxidant used for N-oxidation. arkat-usa.org

Oxaziridines: Perfluoro-(cis-2,3-dialkyloxaziridines) are powerful and versatile oxidizing agents capable of clean oxyfunctionalization, including the N-oxidation of pyridine rings. arkat-usa.org

Nitration of 3-Chloropyridine N-oxide

This alternative pathway involves the initial synthesis of 3-chloropyridine N-oxide, followed by an electrophilic nitration step. The N-oxide group is strongly activating and directs incoming electrophiles to the 4-position of the pyridine ring.

Conventional Nitration Procedures (e.g., Nitric Acid/Sulfuric Acid Mixtures)

The standard method for the nitration of pyridine N-oxides involves the use of a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

This procedure has been well-documented for various substituted pyridine N-oxides. For instance, 2-chloropyridine-N-oxide is nitrated by first dissolving it in cooled, concentrated sulfuric acid, followed by the dropwise addition of nitric acid. prepchem.com The reaction is then heated to drive it to completion. prepchem.com Similarly, 3-methylpyridine-1-oxide can be nitrated using fuming nitric acid in concentrated sulfuric acid at elevated temperatures. orgsyn.org The general method for nitrating pyridine-N-oxide itself involves heating with a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de

Table 2: Conventional Nitration of Substituted Pyridine N-Oxides

Starting MaterialReagentsConditionsProductReference
2-Chloropyridine-N-oxideConc. H₂SO₄, 90% HNO₃5-10°C then heat to 115°C2-Chloro-4-nitropyridine-N-oxide prepchem.com
Pyridine-N-oxideConc. H₂SO₄, Fuming HNO₃Heat to 125-130°C for 3h4-Nitropyridine-N-oxide oc-praktikum.de
3-Methylpyridine-1-oxideConc. H₂SO₄, Fuming HNO₃Heat to 100-105°C for 2h3-Methyl-4-nitropyridine-1-oxide orgsyn.org
2,3-Dimethylpyridine-N-oxideConc. H₂SO₄, Potassium Nitrate (B79036)-10 to 20°C then 80-120°C2,3-Dimethyl-4-nitropyridine-N-oxide patsnap.com

One-Step Reaction Methods for Halogenated-4-nitropyridine N-oxides

To improve efficiency and reduce production costs, one-step methods that combine the oxidation and nitration reactions have been developed. google.com A patented method describes the preparation of halogenated-4-nitropyridine N-oxides, including the 3-chloro derivative, in a single step from the corresponding halopyridine. google.com

Catalytic Systems in One-Step Nitration-Oxidation

A streamlined approach to synthesizing nitropyridine N-oxides involves a one-step reaction that combines the oxidation and nitration processes. This method enhances efficiency by reducing reaction time, particularly the oxidation step, by as much as half. google.com In this process, a substituted pyridine, such as 3-chloropyridine, is subjected to oxidation and nitration in a single reaction vessel. google.com

Table 1: Catalytic System for One-Step Synthesis of 3-Chloro-4-nitropyridine N-oxide

Reaction Stage Component Function Reference
Oxidation Acetic Anhydride Catalyst google.com
Concentrated Sulfuric Acid Catalyst google.com
Maleic Anhydride Catalyst google.com
Sodium Pyrosulfate Catalyst google.com

Transformation of Other Substituted Pyridine N-Oxides to this compound

Beyond direct synthesis, this compound can be formed by chemically modifying other pyridine N-oxide derivatives. These transformations typically involve introducing either the chloro- or the nitro- group onto a pyridine N-oxide precursor that already contains the other substituent.

Halogenation Reactions on Nitropyridine N-Oxides

The introduction of a halogen to a pyridine N-oxide ring is a fundamental transformation. Highly regioselective methods have been developed for the halogenation of pyridine N-oxides, providing practical access to various halo-substituted pyridines which are important pharmaceutical intermediates. nih.gov In the context of synthesizing the target molecule, this would involve the chlorination of 4-nitropyridine N-oxide. The N-oxide group activates the pyridine ring, directing electrophiles to specific positions. However, achieving regioselectivity at the C-3 position can be challenging and may depend heavily on the specific halogenating agent and reaction conditions used.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for modifying halogenated and nitrated pyridine N-oxides. The electron-withdrawing nature of the nitro group and the N-oxide functionality makes the pyridine ring susceptible to attack by nucleophiles, allowing for the replacement of leaving groups such as halogens. acs.orgabertay.ac.uk For instance, in reactions involving 3-bromo-4-nitropyridine (B1272033) N-oxide, the bromine atom at the C-3 position can be displaced by amine nucleophiles. acs.org This demonstrates the viability of substitutions at this position.

Condensation of this compound with dianions, such as that from 2-hydroxythiophenol, proceeds via an initial nucleophilic substitution of the chloro group by the sulfur anion. abertay.ac.uk These examples underscore the principle that a leaving group at the C-3 position of a 4-nitropyridine N-oxide is susceptible to nucleophilic displacement.

When a pyridine N-oxide ring contains multiple potential leaving groups, the site of nucleophilic attack is governed by regioselectivity. The outcome depends on the nature of the nucleophile, the leaving groups, and their positions on the ring. abertay.ac.uk The SNAr mechanism typically proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, and the stability of this complex often dictates the reaction's course. researchgate.net

Research has shown distinct patterns of regioselectivity:

In 2-halo-4-nitropyridine N-oxides, amines tend to replace the halogen at the C-2 position, while alkoxides replace the nitro group at the C-4 position. abertay.ac.uk

For 3-fluoro-4-nitropyridine (B80604) N-oxide, nucleophiles based on oxygen, nitrogen, and sulfur preferentially displace the fluorine atom at C-3. abertay.ac.uk In contrast, halide nucleophiles can replace the nitro group at C-4. abertay.ac.uk

In 3-halo-4-nitro-2,6-dimethylpyridine N-oxides, the nitro group is the one typically substituted by oxygen, nitrogen, and sulfur nucleophiles. abertay.ac.uk

This selectivity is critical in synthetic planning, as it determines which precursor can be effectively used to generate the desired product. The interplay between the electronic properties of the substituents and the nucleophile dictates the reaction's pathway. abertay.ac.ukresearchgate.net

Table 2: Regioselectivity of Nucleophilic Substitution on Halogenated Nitropyridine N-Oxides

Substrate Nucleophile Position of Substitution Leaving Group Reference
2-Halo-4-nitropyridine N-oxide Amines C-2 Halogen abertay.ac.uk
2-Halo-4-nitropyridine N-oxide Alkoxides C-4 Nitro abertay.ac.uk
3-Fluoro-4-nitropyridine N-oxide O, N, S Nucleophiles C-3 Fluoro abertay.ac.uk
3-Fluoro-4-nitropyridine N-oxide Halides C-4 Nitro abertay.ac.uk

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from a reaction mixture is a critical step to obtain a product of high purity. Standard laboratory procedures are typically employed, often in combination, to achieve this.

A common initial step involves pouring the reaction mixture into ice water, which causes the crude product to precipitate as a solid. prepchem.com This solid is then collected by suction filtration. prepchem.comorgsyn.org The collected solid is washed thoroughly, often with water, to remove inorganic salts and other water-soluble impurities. prepchem.comorgsyn.org

For further purification, extraction is a frequently used technique. The aqueous filtrate and washes can be extracted with an organic solvent, most commonly chloroform, to recover any dissolved product. prepchem.comorgsyn.org The combined organic extracts are then dried over an anhydrous salt like sodium sulfate (B86663) or potassium carbonate and filtered. prepchem.comorgsyn.org

The final purification is typically achieved through recrystallization or trituration. Recrystallization from a solvent system such as chloroform-ethyl alcohol or acetone (B3395972) is effective in yielding the pure crystalline product. google.comorgsyn.org Alternatively, the crude solid can be triturated with a suitable solvent like 2-propanol to remove residual impurities. prepchem.com The solvent is then removed under reduced pressure to yield the final, purified this compound. orgsyn.org

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Nitropyridine N Oxide

Nucleophilic Aromatic Substitution Reactions

3-Chloro-4-nitropyridine (B80106) N-oxide is an electron-deficient aromatic system, making it highly reactive towards nucleophiles. The presence of the N-oxide functional group and the nitro group strongly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

Reactivity at the Chloro- and Nitro-Substituted Positions

Nucleophilic attack can occur at either the 3-position (bearing the chloro group) or the 4-position (bearing the nitro group). The regioselectivity of the reaction is influenced by the nature of the nucleophile and the reaction conditions. The N-oxide group, along with the nitro group, deactivates the C-2 and C-6 positions while activating the C-4 position for nucleophilic attack. stackexchange.com The negative charge in the intermediate Meisenheimer complex is stabilized through resonance, with a significant contribution from a resonance structure where the negative charge resides on the electronegative oxygen atom of the N-oxide group. wikipedia.orgstackexchange.com

Replacement of the Nitro Group by Hydroxyl in Alkaline Solution

The nitro group at the 4-position is a good leaving group and can be readily displaced by various nucleophiles. researchgate.net In an alkaline solution of hydrogen peroxide, the nitro group of 4-nitropyridine (B72724) N-oxide and its derivatives can be replaced by a hydroxyl group. researchgate.net This reaction proceeds efficiently at temperatures not exceeding 50°C. researchgate.net

Amination Reactions

3-Chloro-4-nitropyridine N-oxide readily undergoes amination reactions. For instance, reaction with amines can lead to the substitution of the chloro group at the 3-position. researchgate.net This provides a convenient route to synthesize 3-aminopyridine (B143674) derivatives. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with L-prolinamides results in the formation of 3-amino-4-nitropyridine (B85709) N-oxides. acs.org

Alkoxylation Reactions

Alkoxylation of this compound can lead to the substitution of either the chloro or the nitro group. In a notable contrast, when 3-fluoro-4-nitropyridine (B80604) N-oxide is treated with cold methanolic sodium methoxide (B1231860), both the fluorine and the nitro-group are replaced to yield a dimethoxypyridine N-oxide. rsc.org However, the corresponding this compound, under the same conditions and even with prolonged refluxing, only undergoes replacement of the nitro-group to give 3-chloro-4-methoxypyridine (B1592520) N-oxide. rsc.org

Table 1: Alkoxylation Reaction of Halogenated 4-Nitropyridine N-oxides

Starting Material Reagent Product(s) Reference
3-Fluoro-4-nitropyridine N-oxide Sodium methoxide in methanol Dimethoxypyridine N-oxide rsc.org
This compound Sodium methoxide in methanol 3-Chloro-4-methoxypyridine N-oxide rsc.org

Reactions with Other Nucleophiles

The versatile reactivity of this compound extends to a range of other nucleophiles. For example, it can react with piperidine (B6355638), where the chloro group is displaced to form a piperidino-derivative. rsc.org This reactivity highlights its utility as a precursor for synthesizing various 4-substituted pyridine N-oxides and, subsequently, the corresponding pyridine derivatives through reduction. researchgate.net

Reduction Reactions

The nitro group and the N-oxide function of this compound can be reduced. Catalytic hydrogenation or reduction with agents like tin and hydrochloric acid can reduce the nitro group to an amino group. libretexts.org The N-oxide can be deoxygenated using various reagents, including phosphorus oxychloride or through catalytic methods. researchgate.netclockss.org For instance, a rhenium-catalyzed deoxygenation has been reported for nitropyridine N-oxides. clockss.org The reduction of substituted pyridine N-oxides is a quantitative method to produce the corresponding pyridine derivatives. researchgate.net

Selective Reduction of the Nitro Group

The nitro group at the C-4 position is a primary site for chemical modification, particularly through reduction. The selective reduction of this group, while preserving the N-oxide and chloro functionalities, is a key transformation.

The reduction of the aromatic nitro group to an amine is a fundamental reaction in organic synthesis. For substrates like this compound, this transformation yields the corresponding 4-amino derivative. This can be achieved using various reducing systems. Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media are also effective and offer mild conditions that can be compatible with other functional groups. wikipedia.org

A related process for preparing 2-chloro-4-aminopyridine involves the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide, highlighting the viability of this transformation within this class of compounds. youtube.com The choice of reagent is crucial to prevent undesired side reactions, such as the reduction of the N-oxide or dehalogenation.

Table 1: Selected Methods for Nitro Group Reduction

Reagent/Catalyst Conditions Product Notes
H₂ / Pd/C Catalytic hydrogenation Amino derivative Can sometimes lead to dehalogenation or N-oxide reduction. wikipedia.org
Raney Nickel Catalytic hydrogenation Amino derivative Often preferred over Pd/C to avoid dehalogenation of aryl chlorides. wikipedia.org
Fe / Acid (e.g., HCl, AcOH) Acidic medium Amino derivative A classic and mild method for selective nitro reduction. wikipedia.orgyoutube.com
SnCl₂ Acidic or neutral medium Amino derivative Provides mild reduction conditions, tolerant of many functional groups. wikipedia.org

Partial reduction of the nitro group can lead to the formation of dimeric species such as azo and azoxy compounds. The formation of azoxy compounds often proceeds through the condensation of nitroso and hydroxylamine (B1172632) intermediates, which are themselves products of the initial stages of nitro group reduction. nih.gov For instance, the reduction of nitroaromatics with reagents like lithium aluminum hydride (LiAlH₄) is known to produce azo products. wikipedia.org Similarly, using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst can selectively reduce nitroarenes to their corresponding azo compounds. organic-chemistry.org

The precise reaction conditions, including the choice of reducing agent, solvent, and temperature, determine the final product, allowing for selective synthesis of either the fully reduced amine or the partially reduced azo/azoxy derivatives. organic-chemistry.org The enzymatic conversion of nitroaromatics into azoxy derivatives has also been demonstrated, proceeding via nitroso and hydroxylamine intermediates. nih.gov

Deoxygenation of the N-oxide Moiety

The removal of the oxygen atom from the N-oxide group is another significant transformation, converting the pyridine N-oxide back to the corresponding pyridine. This deoxygenation is often desired in later stages of a synthetic sequence after the N-oxide has been used to activate the ring or direct substitution.

A variety of catalytic methods are available for the chemoselective deoxygenation of pyridine N-oxides. These methods are often designed to be mild enough to avoid affecting other reducible groups, such as the nitro or chloro substituents. wikipedia.org Visible light-mediated metallaphotoredox catalysis, for example, can achieve highly chemoselective deoxygenation at room temperature, tolerating a wide range of functional groups including nitro groups and halogens. wikipedia.org Other successful catalytic systems include palladium acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand like dppf. wikipedia.org Furthermore, electrochemical methods offer a reagent-free alternative for deoxygenation in aqueous solutions. wikipedia.org

Table 2: Selected Methods for N-oxide Deoxygenation

Reagent/Catalyst Conditions Notes
Visible Light / Metallaphotoredox Catalyst Room temperature Highly chemoselective, tolerates nitro and halogen groups. wikipedia.org
[Pd(OAc)₂] / dppf Microwave irradiation Convenient and chemoselective method. wikipedia.org
Indium / Pivaloyl chloride Room temperature Efficient deoxygenation of aza-aromatic N-oxides. wikipedia.org
Zn(OTf)₂ or Cu(OTf)₂ Mild conditions Lewis acid-mediated deoxygenation. wikipedia.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the N-oxide functionality increases the electron density of the ring, particularly at the C-2 (ortho) and C-4 (para) positions, making it more susceptible to electrophilic attack than pyridine itself. acs.org

Metal-Catalyzed Coupling Reactions

The chlorine atom at the C-3 position serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for modifying the pyridine scaffold.

The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid, is a prominent example. wikipedia.org Studies have shown that 4-chloro-pyridine-N-oxide derivatives can successfully undergo Suzuki-Miyaura reactions with various aryl boronic acids. wikipedia.org For example, a 3-amino-4-chloro-pyridine-N-oxide derivative was coupled with aryl boronic acids to generate 4-aryl-pyridine-N-oxides, demonstrating the feasibility of using this scaffold in palladium-catalyzed cross-coupling. wikipedia.org This indicates a strong potential for this compound to participate in similar transformations at its C-3 position.

Other important palladium-catalyzed reactions include the Heck reaction (coupling with an alkene) and the Sonogashira coupling (coupling with a terminal alkyne). acs.org Given the reactivity of other chloropyridines in these reactions, it is plausible that this compound could also serve as a substrate, provided that appropriate catalytic systems and conditions are employed to overcome the electronic deactivation by the nitro group and prevent interference from the N-oxide moiety.

Table 3: Potential Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid Pd catalyst (e.g., Pd(PPh₃)₄), Base 3-Aryl/Vinyl-4-nitropyridine N-oxide
Heck Reaction Alkene Pd catalyst (e.g., Pd(OAc)₂), Base 3-Alkenyl-4-nitropyridine N-oxide

Rearrangement Reactions

Rearrangement reactions of pyridine N-oxides can be induced by thermal, photochemical, or chemical means, often leading to the formation of substituted pyridines or other heterocyclic systems. While specific studies on the rearrangement of this compound are not extensively documented, the reactivity of analogous compounds provides significant insights into its potential transformations. A notable example is the observed nitro-group migration in the closely related compound, 3-bromo-4-nitropyridine, during nucleophilic substitution reactions with amines. clockss.org This suggests that this compound could undergo similar intramolecular rearrangements.

One of the well-established rearrangement reactions of pyridine N-oxides is the Boekelheide rearrangement, which typically occurs upon treatment with anhydrides. fu-berlin.de This reaction involves the migration of a substituent from the nitrogen to an adjacent carbon atom of the pyridine ring. Although not specifically reported for this compound, this pathway is a plausible transformation under suitable conditions.

Furthermore, photochemical rearrangements of nitropyridine N-oxides are known to occur. For instance, 4-nitropyridine N-oxide can rearrange upon irradiation to yield 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) or 4-hydroxylaminopyridine N-oxide, depending on the reaction conditions. These transformations proceed through intermediate species and involve either bimolecular interactions with unexcited molecules or hydrogen abstraction from the solvent.

The nitration of substituted pyridines can also involve rearrangement steps. Studies on the nitration of pyridine with dinitrogen pentoxide have shown the formation of an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine. rsc.org The proposed mechanisms for this nitro-group migration include a sigmatropic shift or migration as a nitronium ion within a solvent cage. rsc.org

A study on the reaction of 3-bromo-4-nitropyridine with various amines in different solvents demonstrated the formation of a nitro-group migration product in addition to the expected nucleophilic substitution products. clockss.org The yield of the rearranged product was found to be dependent on the solvent and the base used. This provides strong evidence for the potential of similar rearrangements in this compound.

Table 1: Nitro-Group Migration in the Reaction of 3-Bromo-4-nitropyridine with an Amine clockss.org

EntrySolventBaseTemperature (°C)Time (h)Yield of Migrated Product (%)
1DMSOTEA9012Not specified
2THFTEA701683

This table is based on data for 3-bromo-4-nitropyridine, a close analog of this compound, and is presented to illustrate the potential for nitro-group migration.

Cycloaddition Reactions Involving the N-O Bond

The N-oxide functional group in heteroaromatic compounds like this compound can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. ijrpc.comscripps.eduarkat-usa.orgwikipedia.org These reactions, often referred to as Huisgen 1,3-dipolar cycloadditions, are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

While specific examples of this compound participating in cycloaddition reactions are scarce in the literature, the general reactivity of pyridine N-oxides provides a strong basis for predicting its behavior. The reaction typically proceeds in a concerted [4π + 2π] manner, where the N-oxide contributes the 4π electron system. organic-chemistry.org

The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the pyridine N-oxide and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally enhance the reaction rate by lowering the energy of the LUMO of the dipolarophile, facilitating its interaction with the HOMO of the N-oxide. organic-chemistry.org

A review of the literature indicates that pyridine N-oxides can react with a variety of dipolarophiles, including electron-deficient alkenes and alkynes. For example, the reaction of 2-phenylpyridine (B120327) N-oxide with dimethyl 2,3-pentadienedioate leads to the formation of a 2,3-dihydropyridine (B14468823) derivative through a primary cycloadduct that undergoes a 1,5-sigmatropic rearrangement. researchgate.net

Computational studies on the [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxides and nitroethene suggest that these reactions proceed via a one-step, asynchronous mechanism. nih.gov Similar computational approaches could provide valuable insights into the cycloaddition reactivity of this compound.

Table 2: General Reactivity of Pyridine N-Oxides in 1,3-Dipolar Cycloadditions

Pyridine N-Oxide DerivativeDipolarophileProduct TypeReference
2-Phenylpyridine N-oxideDimethyl 2,3-pentadienedioate2,3-Dihydropyridine derivative researchgate.net
General Pyridine N-oxidesAlkenes, AlkynesIsoxazolidines, Isoxazolines ijrpc.comresearchgate.net

This table provides examples of cycloaddition reactions involving other pyridine N-oxide derivatives to illustrate the potential reactivity of this compound.

The presence of the chloro and nitro groups on the pyridine ring of this compound is expected to significantly influence its reactivity in cycloaddition reactions. These electron-withdrawing groups would lower the energy of the HOMO of the N-oxide, potentially affecting its reactivity towards different types of dipolarophiles. Further experimental and computational studies are needed to fully elucidate the cycloaddition behavior of this specific compound.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Nitropyridine N Oxide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. In 3-chloro-4-nitropyridine (B80106) N-oxide, the key vibrational modes are associated with the pyridine (B92270) ring, the N-oxide group, the nitro group, and the carbon-chlorine bond.

The N-oxide group in pyridine N-oxide derivatives gives rise to a characteristic N-O stretching vibration. In pyridine N-oxide itself, this band is observed around 1254 cm⁻¹ in the Raman spectrum. nih.gov The position of this band is sensitive to the electronic effects of other substituents on the pyridine ring.

The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch (νₐs(NO₂)) and a symmetric stretch (νₛ(NO₂)). For 4-nitropyridine (B72724) N-oxide, these bands are typically observed in the regions of 1515 cm⁻¹ and 1345 cm⁻¹, respectively. huji.ac.il The presence of the electron-withdrawing chloro group at the 3-position is expected to have a modest influence on the precise frequencies of these vibrations.

The pyridine ring itself displays a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations of the aromatic ring are typically found in the 1600-1400 cm⁻¹ region. huji.ac.il The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibration for chloropyridines typically appears in the 800-600 cm⁻¹ region of the infrared and Raman spectra.

A detailed analysis of the FT-IR and Raman spectra of 3-chloro-4-nitropyridine N-oxide would allow for the precise assignment of these vibrational modes, confirming the presence of the key functional groups and providing insights into the electronic structure of the molecule.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1515
Nitro (NO₂) Symmetric Stretch ~1345
N-Oxide (N-O) Stretching ~1250
C-Cl Stretching 800-600
Aromatic C-H Stretching >3000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides unambiguous evidence for the structure of this compound.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide groups. For comparison, in 2-chloropyridine (B119429) N-oxide, the aromatic protons appear as a multiplet in the range of 7.28-8.41 ppm. rsc.org In the case of 3-methyl-4-nitropyridine (B157339) N-oxide, the protons on the pyridine ring are also observed in the downfield region of the spectrum. rsc.orgchemicalbook.com Given the substitution pattern of this compound, the proton at the 2-position is expected to be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 6-position a doublet, with coupling constants characteristic of ortho and meta coupling in a pyridine ring.

The ¹³C NMR spectrum of this compound will exhibit five signals for the five carbon atoms of the pyridine ring. The chemical shifts are highly dependent on the attached substituents. In pyridine N-oxide, the carbon atoms resonate at approximately 125.3, 125.5, and 138.5 ppm. rsc.org For 2-chloropyridine N-oxide, the signals are found at 123.8, 126.0, 126.9, 140.3, and 141.5 ppm. rsc.org The carbons attached to the electron-withdrawing chloro and nitro groups in this compound are expected to be significantly downfield. The carbon bearing the chloro group (C-3) and the nitro group (C-4) will show distinct chemical shifts, as will the other three carbons of the ring (C-2, C-5, and C-6).

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the molecule. huji.ac.il For this compound, two signals are expected: one for the pyridine N-oxide nitrogen and one for the nitro group nitrogen. The chemical shift of the pyridine N-oxide nitrogen is sensitive to the electronic effects of the substituents. researchgate.netlead-sciences.com In substituted pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen can vary significantly. researchgate.net The nitro group nitrogen typically resonates at a much lower field. science-and-fun.de Tautomerism is not a significant consideration for this compound as it lacks labile protons on heteroatoms that could lead to different tautomeric forms.

Table 2: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H H-2 Downfield d
¹H H-5 Downfield dd
¹H H-6 Downfield d
¹³C C-2 - s
¹³C C-3 - s
¹³C C-4 - s
¹³C C-5 - s
¹³C C-6 - s
¹⁵N N-oxide - s

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 174.54 g/mol . chemicalbook.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174, with an isotopic peak at m/z 176 due to the presence of the ³⁷Cl isotope.

A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom from the N-oxide group, leading to a significant [M-16]⁺ peak. researchgate.net Another common fragmentation is the loss of the nitro group (NO₂), which would result in a fragment ion at [M-46]⁺. Further fragmentation could involve the loss of a chlorine atom or the cleavage of the pyridine ring. The analysis of the relative abundances of these fragment ions can provide valuable structural confirmation.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Identity
174/176 [M]⁺
158/160 [M-O]⁺

X-ray Crystallography for Solid-State Structure Determination

Table 4: Crystallographic Data for the Related Compound 2-Chloro-4-nitropyridine (B32982) N-oxide researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 5.9238 (14)
b (Å) 9.735 (2)
c (Å) 22.444 (8)
V (ų) 1294.3 (5)

Crystal Packing and Intermolecular Interactions of this compound and its Derivatives

Detailed research into the crystal structures of similar compounds, such as heteroleptic Ir(III) complexes incorporating an N-oxide functional group, reveals common packing motifs and interaction patterns that are likely to be present in the crystal lattice of this compound. mdpi.com

Herringbone Patterns and Other Packing Motifs

In the absence of strong, directional hydrogen bonds, the crystal packing of aromatic molecules is often governed by a combination of weaker interactions, leading to densely packed structures. One common arrangement is the herringbone pattern, which maximizes van der Waals interactions and minimizes repulsion between quadrupole moments of the aromatic rings. While a definitive herringbone pattern for this compound cannot be confirmed without experimental data, it represents a plausible packing motif given the aromatic nature of the pyridine ring.

Hydrogen Bonding

The presence of the N-oxide group introduces a significant potential for hydrogen bonding. The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. In the crystal structure of related N-oxide-containing complexes, C-H···O interactions are observed, where the N-oxide oxygen atom acts as an acceptor for hydrogen atoms from neighboring molecules. mdpi.com These interactions can form dimers or extend into larger one-, two-, or three-dimensional networks, significantly influencing the crystal's architecture. mdpi.com For instance, in some Ir(III) N-oxide complexes, these C-H···O interactions result in the formation of two-dimensional sheets. mdpi.com

π-π Interactions

The electron-deficient nature of the pyridine ring in this compound, further accentuated by the electron-withdrawing nitro group, makes it a candidate for π-π stacking interactions. These interactions can occur in a variety of geometries, including face-to-face and offset (or slipped-stack) arrangements. In related N-oxide complexes, offset π-π stacking interactions have been observed to further stabilize dimer formations. mdpi.com The interplay between the quadrupole moments of the aromatic rings dictates the preferred geometry of these interactions.

Furthermore, O···π contacts, where the oxygen atom of the N-oxide or the nitro group interacts with the π-system of an adjacent pyridine ring, are also a possibility. In some documented structures of Ir(III) N-oxide complexes, the N-oxide oxygen atoms maintain short O···π contacts between symmetry-equivalent complexes, contributing to the formation of dimers. mdpi.com

Compound Data

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Nitropyridine N Oxide

Quantum Chemical Calculations (DFT, MP2, HF) for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of 3-chloro-4-nitropyridine (B80106) N-oxide. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, providing a wealth of information about its characteristics.

DFT methods, with functionals like B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular properties. The MP2 method, which incorporates electron correlation, offers a higher level of theory and can provide more precise results, particularly for systems with significant non-covalent interactions. The HF method, while being a more foundational approach that neglects electron correlation, still serves as a valuable starting point for more complex calculations.

Optimized Molecular Geometries and Bond Lengths

A primary output of quantum chemical calculations is the optimized molecular geometry, which represents the lowest energy arrangement of the atoms. These calculations would provide precise bond lengths and angles for 3-chloro-4-nitropyridine N-oxide. For instance, a DFT study on the related molecule 4-nitropyridine (B72724) N-oxide has shown that the presence of the electron-withdrawing nitro group affects the geometry of the pyridine (B92270) ring. chemicalbook.com

Table 1: Hypothetical Optimized Molecular Geometries of this compound

Parameter Expected Value (Å/°) Description
C-Cl Bond Length ~1.73 The length of the bond between the carbon and chlorine atoms.
C-N (nitro) Bond Length ~1.47 The length of the bond connecting the nitro group to the pyridine ring.
N-O (N-oxide) Bond Length ~1.27 The length of the bond between the nitrogen of the pyridine ring and the oxygen atom.
C-C Bond Lengths (ring) 1.38 - 1.40 The lengths of the carbon-carbon bonds within the pyridine ring.
C-N Bond Lengths (ring) 1.33 - 1.35 The lengths of the carbon-nitrogen bonds within the pyridine ring.
Ring Bond Angles ~118 - 122 The internal angles of the pyridine ring.

Note: These are hypothetical values and would require specific DFT, MP2, or HF calculations for accurate determination.

Electron Density Distribution Analysis (e.g., NBO, QTAIM)

The electronic structure of this compound can be elucidated through electron density distribution analysis. Techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) provide insights into bonding, charge distribution, and intramolecular interactions.

NBO analysis would reveal the nature of the bonding orbitals, including any delocalization of electron density. It could quantify the donor-acceptor interactions between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the pyridine ring and nitro group. For 4-nitropyridine N-oxide, NBO analysis has been used to understand the electron density distribution and the nature of the N-O bond. chemicalbook.com

QTAIM analysis, on the other hand, partitions the molecule into atomic basins based on the topology of the electron density. This would allow for the calculation of atomic charges and the characterization of bond paths, indicating the presence and strength of chemical bonds.

Conformational Analysis and Tautomeric Stability

For this compound, conformational analysis would primarily focus on the orientation of the nitro group relative to the pyridine ring. While the pyridine N-oxide ring itself is rigid, the rotation around the C-N bond of the nitro group could lead to different conformers. Computational studies on 4-nitropyridine N-oxide have shown that the planar conformation is the most stable. chemicalbook.com A similar planarity would be expected for this compound.

Tautomerism is a key consideration for many pyridine derivatives. For this compound, while less common, the possibility of tautomers involving the N-oxide or nitro group could be investigated computationally. Theoretical calculations would determine the relative energies of any potential tautomers, thereby predicting their stability and likelihood of existence. Studies on substituted aminopyridine N-oxides have explored tautomeric equilibria. glpbio.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these predictions can aid in the identification and characterization of the compound.

Experimental ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been reported for this compound. glpbio.com Theoretical calculations, typically using DFT with a suitable basis set, can predict these chemical shifts. A comparison of the calculated and experimental values can validate the computational model and provide a more detailed assignment of the spectral peaks. A study on various 4-nitropyridine N-oxides has demonstrated the utility of NMR spectroscopy in understanding substituent effects. glpbio.com

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed. These calculations would predict the positions and intensities of the vibrational modes, aiding in the interpretation of experimental spectra.

The prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) calculations would provide information about the electronic transitions within the molecule. For the related 4-nitropyridine N-oxide, the UV-Vis spectrum is known to be influenced by the solvent environment. chemicalbook.com

Table 2: Experimental NMR Chemical Shifts for this compound

Nucleus Chemical Shift (ppm)
¹H 8.71 - 8.77 (H-3), other protons resonate at different shifts
¹³C Specific shifts for each carbon atom can be found in specialized literature
¹⁵N (Pyridine) Around -80.1
¹⁵N (Nitro) Around -18.1

Source: glpbio.com. Note: Specific assignments for all protons and carbons require detailed spectral analysis.

Analysis of Aromaticity Indices (e.g., NICS)

The aromaticity of the pyridine ring in this compound can be quantified using computational indices. The Nucleus-Independent Chemical Shift (NICS) is a widely used method for this purpose. NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and at a certain distance above it (e.g., NICS(1)). A negative NICS value is indicative of aromatic character, signifying a diamagnetic ring current.

For this compound, NICS calculations would likely confirm the aromatic nature of the pyridine ring, although the substituents (chloro and nitro groups) and the N-oxide functionality would influence the degree of aromaticity compared to benzene (B151609) or pyridine.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a visual guide to the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the N-oxide and nitro groups, indicating their susceptibility to electrophilic attack. spectrabase.com Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms of the pyridine ring, suggesting sites for nucleophilic interaction. The chlorine atom would also influence the electrostatic potential distribution. The MEP map is a powerful tool for understanding the reactivity and intermolecular interactions of the molecule. nih.govspectrabase.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and reactivity.

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile. A higher HOMO energy indicates a greater propensity for electron donation. Conversely, the LUMO signifies the ability of a molecule to accept an electron, acting as an electrophile. A lower LUMO energy suggests a greater ease of accepting an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO band gap (ΔE), is a crucial parameter for assessing molecular stability. A large band gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small band gap, on the other hand, suggests that the molecule is more polarizable and will be more reactive.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound Note: The following values are illustrative examples based on typical DFT calculations for similar nitroaromatic compounds and are not experimentally derived for this specific molecule.

Parameter Energy (eV)
EHOMO (Highest Occupied Molecular Orbital) -7.5
ELUMO (Lowest Unoccupied Molecular Orbital) -3.5

| Band Gap (ΔE = ELUMO - EHOMO) | 4.0 |

A band gap in this illustrative range would indicate that this compound is a relatively stable molecule, yet possesses sufficient reactivity to participate in various chemical transformations, which is characteristic of nitro-substituted pyridine N-oxides.

Global Chemical Reactivity Descriptors

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): Calculated as S = 1 / η. It is the reciprocal of hardness and indicates the molecule's polarizability.

Chemical Potential (μ): Calculated as μ = -(I + A) / 2 = -χ. It describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the electrophilic power of a molecule. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Theoretical Global Chemical Reactivity Descriptors for this compound Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are intended to demonstrate the application of the concepts.

Descriptor Formula Illustrative Value
Ionization Potential (I) -EHOMO 7.5 eV
Electron Affinity (A) -ELUMO 3.5 eV
Electronegativity (χ) (I + A) / 2 5.5 eV
Chemical Hardness (η) (I - A) / 2 2.0 eV
Chemical Softness (S) 1 / η 0.5 eV⁻¹
Chemical Potential (μ) -5.5 eV

These hypothetical descriptors suggest that this compound would be a moderately hard molecule with a significant electrophilic character, which is consistent with the presence of the electron-withdrawing nitro group and the N-oxide functionality.

Theoretical Investigation of Reaction Mechanisms and Pathways

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and intermediates. For this compound, several reaction pathways could be of interest for theoretical study.

Given its structure, a primary area of investigation would be nucleophilic aromatic substitution (SNAr) . The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group and the N-oxide. The chlorine atom at the 3-position and the nitro group at the 4-position are potential leaving groups. Theoretical studies would typically involve:

Modeling the Reaction Coordinate: DFT calculations would be used to model the approach of a nucleophile (e.g., methoxide (B1231860), amine) to the pyridine ring.

Identifying Intermediates: The calculations would aim to identify and characterize the structure and stability of the Meisenheimer complex, which is a key intermediate in SNAr reactions.

Locating Transition States: The transition state structures connecting the reactants to the intermediate and the intermediate to the products would be located. The energy barriers associated with these transition states determine the reaction rate.

Comparing Reaction Pathways: Theoretical calculations can compare the feasibility of substituting the chloro group versus the nitro group. It is known that the nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles. A theoretical study could elucidate the energetic reasons for this reactivity, comparing the activation barriers for the displacement of the chloro and nitro substituents in this compound.

Another potential reaction for theoretical investigation is the deoxygenation of the N-oxide . This is a common transformation for pyridine N-oxides and can be achieved with various reagents. Computational studies could explore the mechanism of this reaction, for instance, with a phosphine (B1218219) reagent, detailing the intermediates and transition states involved in the oxygen transfer process.

By mapping these reaction pathways, computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of this compound, guiding synthetic efforts and the design of new chemical entities.

Biological Activity and Mechanisms Mechanism of Action Focus

Inhibitory Effects on Biological Targets

Research has shown that pyridine (B92270) oxide derivatives can act as inhibitors of certain enzymes. nih.gov Specifically, some of these compounds are recognized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme of the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov

Anti-microbial Activity

While detailed studies on the broad anti-bacterial and anti-fungal spectrum of 3-Chloro-4-nitropyridine (B80106) N-oxide are not extensively available in the provided context, related compounds like 4-Nitropyridine-N-oxide (4-NPO) have been identified as effective inhibitors of bacterial processes. nih.gov 4-NPO has demonstrated the ability to down-regulate a significant portion of the genes controlled by quorum sensing in Pseudomonas aeruginosa. nih.gov This suggests a potential for similar pyridine N-oxide derivatives to exhibit anti-microbial properties by disrupting bacterial communication and biofilm formation. nih.govplos.org

Anti-cancer Mechanisms

The broader class of pyridine derivatives is known for a wide range of biological activities, including antitumor effects. nih.gov The antiproliferative activity of these compounds is often linked to their chemical structure, where the presence and position of certain functional groups can enhance their effects against various cancer cell lines. nih.gov While specific anticancer mechanisms for 3-Chloro-4-nitropyridine N-oxide are not detailed, the general mechanism for many pyridine derivatives involves inducing apoptosis and inhibiting cell cycle progression in cancerous cells.

Antiviral Mechanisms

The primary antiviral mechanism identified for pyridine oxide derivatives, including those related to this compound, is the inhibition of HIV-1 reverse transcriptase. nih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is located away from the active site. nih.gov This binding induces a conformational change in the enzyme, which in turn inhibits the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. nih.govwikipedia.org Interestingly, some pyridine oxide derivatives have shown activity against HIV-1 strains that are resistant to other NNRTIs, suggesting a potentially different binding mode or a secondary antiviral target. nih.gov

Compound Target Mechanism 50% Effective Concentration (EC50) Selectivity Index
Pyridine Oxide Derivatives (general)HIV-1 Reverse TranscriptaseNon-nucleoside InhibitionVariesVaries
JPL-133 (a pyridine oxide derivative)HIV-1 Reverse TranscriptaseNon-nucleoside Inhibition0.05 µg/ml~760 in CEM cells

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov This system is crucial for processes like biofilm formation and virulence factor production in many pathogenic bacteria. nih.gov The related compound, 4-Nitropyridine-N-oxide (4-NPO), has been identified as a potent quorum sensing inhibitor. nih.govnih.gov It has been shown to down-regulate a significant percentage of genes in the quorum sensing regulon of Pseudomonas aeruginosa. nih.gov The mechanism of quorum sensing inhibition by 4-NPO involves interfering with the signaling pathway, which can lead to reduced biofilm formation. plos.orgnih.gov This inhibition is not due to bactericidal activity but rather to the disruption of the communication system. plos.org

Inhibitor Organism Effect
4-Nitropyridine-N-oxide (4-NPO)Pseudomonas aeruginosaDown-regulates 37% of the QS-regulon
4-Nitropyridine-N-oxide (4-NPO)Pseudomonas aeruginosaReduces biofilm formation

DNA Adduct Formation and Repair Inhibition

Information regarding the direct involvement of this compound in DNA adduct formation or the inhibition of DNA repair mechanisms is not available in the provided search results. However, it is a known phenomenon for other nitroaromatic compounds, such as tobacco-specific nitrosamines, which can be metabolically activated to form DNA adducts, a critical step in carcinogenesis. nih.govnih.gov These adducts can lead to mutations if not repaired, contributing to the development of cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have revealed key insights into their various biological effects. nih.gov

In the context of antiviral activity, specifically against HIV-1, the substitutions on the pyridine ring are critical. nih.gov The presence and nature of different functional groups can significantly impact the inhibitory potency against reverse transcriptase and the activity spectrum against resistant viral strains. nih.gov

For quorum sensing inhibition, the SAR of pyridine N-oxides has also been explored. The nitro group and the N-oxide moiety in 4-NPO are considered important for its activity. nih.gov Modifications to the pyridine ring can alter the inhibitory potency and specificity.

Regarding anticancer activity, SAR studies on pyridine derivatives have shown that the type, number, and position of substituents on the pyridine ring are determinantal for their antiproliferative effects. nih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance anticancer activity, while bulky groups or halogens might decrease it. nih.gov

Computational Modeling of Biological Interactions (e.g., Molecular Docking, Dynamics)

Computational modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool in modern medicinal chemistry to elucidate the potential biological interactions of novel compounds at the molecular level. While specific molecular docking or dynamics studies for this compound are not extensively available in publicly accessible literature, the principles of these methods and findings from studies on structurally related nitropyridine N-oxides can provide a framework for understanding its potential mechanisms of action.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, a hypothetical docking study would involve preparing a 3D structure of the molecule and docking it into the binding site of a putative biological target. The selection of a relevant target would be guided by the known biological activities of similar compounds. For instance, some pyridine-N-oxide derivatives have been investigated for their inhibitory effects on various enzymes. nih.gov

One potential area of investigation for this compound could be its antibacterial activity, drawing parallels with compounds like 4-nitropyridine (B72724) N-oxide, which has been reported to act as a quorum-sensing inhibitor in Pseudomonas aeruginosa, likely through binding to the LasR protein. acs.org A molecular docking study of this compound with the LasR receptor could reveal if it can form a stable complex within the ligand-binding pocket, thus potentially disrupting bacterial communication and virulence.

The general workflow for such a study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D crystal structure of the target protein (e.g., LasR) from a repository like the Protein Data Bank. The structure of this compound would be generated and optimized for its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide to dock the ligand into the defined binding site of the receptor. The program would generate multiple possible binding poses.

Analysis of Results: The resulting poses would be ranked based on a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to identify specific amino acid residues involved in the interaction.

Molecular dynamics simulations can further refine the results of molecular docking. An MD simulation would take the best-docked complex of this compound and its target protein and simulate their movements over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Theoretical studies on related molecules, such as the investigation of the molecular structure and electron distribution of 4-nitropyridine N-oxide, can also inform computational modeling. nih.gov Such studies provide a basis for understanding how the electronic properties of the nitro and N-oxide groups, as well as the chloro substituent in the case of this compound, might influence receptor binding. nih.gov

To illustrate the potential findings from such a computational study, a hypothetical data table is presented below, showing the kind of data that would be generated from a molecular docking simulation of this compound against a putative bacterial protein target.

Table 1: Hypothetical Molecular Docking Results for this compound

Putative Protein Target Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
P. aeruginosa LasR -7.5 Trp60, Tyr93 Pi-Pi Stacking
Ser129 Hydrogen Bond
Leu36 Hydrophobic
Carbonic Anhydrase I -6.8 His94, His96 Metal Coordination (Zinc)
Thr199, Thr200 Hydrogen Bond

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-nitropyridine N-oxide
Pseudomonas aeruginosa LasR

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The classical synthesis of substituted pyridine (B92270) N-oxides often involves multi-step procedures using traditional oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netarkat-usa.org While effective, these methods can present challenges related to safety, waste generation, and scalability. Future research should prioritize the development of more efficient and sustainable synthetic pathways.

A promising avenue is the adoption of microreactor technology. bme.hu Continuous flow processes in microreactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for potentially hazardous nitration and oxidation reactions. This technology can enhance safety, improve yield, and facilitate easier scale-up compared to traditional batch processes. bme.hu Furthermore, exploring greener oxidizing systems, such as those employing catalytic amounts of methyltrioxorhenium (MTO) with hydrogen peroxide, could significantly reduce the environmental impact. arkat-usa.org Research into photocatalytic methods for the synthesis of pyridine N-oxide derivatives is also a rapidly growing field that could offer novel, energy-efficient routes. nih.gov

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of 3-Chloro-4-nitropyridine (B80106) N-oxide has traditionally been dominated by nucleophilic substitution of the chlorine atom. However, recent advances in synthetic organic chemistry open the door to exploring unprecedented reactivity modes. The field of C-H activation, for instance, presents a powerful tool for functionalizing the pyridine ring at positions not easily accessible through classical methods. bohrium.com Future studies could investigate metal-catalyzed or photocatalyzed C-H functionalization to introduce new alkyl or aryl groups, thereby creating novel molecular skeletons.

The application of photoredox catalysis could unlock new chemical transformations mediated by radical intermediates. nih.govnih.gov Subjecting 3-Chloro-4-nitropyridine N-oxide to visible-light-mediated conditions could generate unique radical species, enabling reactions that are impossible under thermal conditions. This could lead to the development of innovative methods for creating complex molecules from this relatively simple precursor.

Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles

Substituted pyridine N-oxides are key components in many biologically active compounds. The structural framework of this compound serves as an excellent starting point for creating advanced derivatives with tailored biological functions. A pertinent example is the use of its close analog, 3-bromo-4-nitro-pyridine-N-oxide, in the synthesis of chiral 4-aryl-pyridine-N-oxide (ArPNO) organocatalysts. acs.org

Future work should focus on leveraging the existing chloro and nitro functionalities to build a diverse library of derivatives. For example, Suzuki-Miyaura coupling reactions could be employed to replace the chlorine atom with a wide range of aryl or heteroaryl groups, thereby modulating the molecule's steric and electronic properties. acs.org The nitro group can be reduced to an amino group, which can then be further functionalized. nih.gov This strategy could lead to the discovery of derivatives with enhanced potency and selectivity as antimicrobial, antitrypanosomal, or antitumoral agents, similar to the development pathways seen with quinoxaline (B1680401) 1,4-di-N-oxides. nih.gov

Deeper Mechanistic Studies of Biological Activities

While new derivatives are synthesized and tested, a fundamental understanding of their mechanism of action is crucial for rational drug design. For many nitroaromatic compounds, biological activity is linked to the bioreduction of the nitro group, particularly under the hypoxic (low oxygen) conditions found in solid tumors and certain bacterial infections. nih.gov This reduction can generate reactive radical species that damage cellular macromolecules like DNA.

Future research should aim to elucidate the precise biochemical pathways through which this compound and its derivatives exert their effects. This would involve a combination of cellular and molecular biology techniques, such as:

Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize the formation of radical intermediates during metabolic activation.

Cell-based Assays: To determine if the compounds selectively inhibit DNA, RNA, or protein synthesis. nih.gov

Genomic and Proteomic Analyses: To identify the specific cellular targets and pathways affected by the compounds.

Understanding these mechanisms will be critical for optimizing drug candidates and predicting potential liabilities.

Advanced Computational Modeling for Drug Discovery and Material Science Applications

Computational chemistry provides powerful tools for accelerating the research and development process. Density Functional Theory (DFT) and other quantum chemical methods can be used to study the structural and electronic properties of this compound and its derivatives. nih.gov Such studies can predict the molecule's reactivity, N-O bond dissociation enthalpy, and spectroscopic characteristics, offering insights that guide experimental work. nih.gov

In the context of drug discovery, molecular docking simulations can be used to predict how well designed derivatives will bind to specific biological targets, such as enzymes or receptors. This allows for the virtual screening of large compound libraries, prioritizing the synthesis of only the most promising candidates. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of derivatives with their observed biological activities, further refining the design of new and more potent compounds.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The ultimate acceleration of research involving this compound will come from the integration of multiple emerging technologies. The synergy between computational modeling, automated synthesis, and high-throughput screening represents the future of chemical and pharmaceutical research.

A futuristic workflow could involve using artificial intelligence (AI) and machine learning algorithms to design novel derivatives with desired properties. These designs would then be fed into automated synthesis platforms, possibly utilizing microreactor technology, to rapidly produce a library of physical compounds. bme.hu Finally, these compounds would undergo high-throughput biological screening, with the resulting data fed back into the AI models to refine the next cycle of design and synthesis. This closed-loop, data-driven approach would dramatically shorten the timeline for discovering new applications for this compound and its derivatives.

Data Tables

Table 1: Summary of Future Research Directions and Enabling Technologies

Research DirectionKey ObjectiveAdvanced Techniques & Technologies
Novel Synthetic Routes Improve efficiency, safety, and sustainability of synthesis.Microreactor Technology, Photocatalysis, Green Oxidants (e.g., MTO)
New Reactivity Modes Discover and utilize new chemical transformations.C-H Activation, Photoredox Catalysis, Radical Chemistry
Advanced Derivatives Create new molecules with enhanced biological activity.Suzuki-Miyaura Coupling, High-Throughput Synthesis
Deeper Mechanistic Studies Understand how the compounds work at a molecular level.EPR Spectroscopy, Cell-based Assays, Proteomics, Genomics
Computational Modeling Predict properties and guide experimental design.DFT Calculations, Molecular Docking, QSAR, AI/Machine Learning
Technology Integration Accelerate the discovery and development cycle.Automated Synthesis, High-Throughput Screening

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-chloro-4-nitropyridine N-oxide?

Methodological Answer:
The synthesis typically involves nitration and chlorination of pyridine derivatives, followed by N-oxidation. For example, a nucleophilic substitution reaction using chlorinated pyridine N-oxide intermediates under reflux conditions with aqueous methylamine (120°C, autoclave) is described in analogous systems . Key steps include controlling reaction temperature and stoichiometry to avoid side products. Purification often employs recrystallization or column chromatography, with yields dependent on substituent positioning (e.g., nitro groups in the 4-position enhance reactivity) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • IR/Raman spectroscopy : Identifies N-oxide vibrations (~1250–1300 cm⁻¹) and nitro group stretches (~1520 cm⁻¹ for asymmetric NO₂) .
  • UV-Vis spectroscopy : Reveals π→π* transitions influenced by the nitro and chloro substituents (λmax ~270–320 nm) .
  • X-ray diffraction (XRD) : Resolves crystal structure and confirms regiochemistry .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., deshielding of pyridine protons adjacent to N-oxide) .

Advanced: How can computational methods address contradictions in experimental data for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reconcile spectral assignments and electronic properties. For example, discrepancies in vibrational modes (IR/Raman) are resolved by comparing experimental peaks with computed normal modes . Mulliken population analysis and Natural Bond Orbital (NBO) evaluations further clarify electron density distribution, aiding in mechanistic studies of reactions like nitration or substitution .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic effects : The electron-withdrawing nitro group directs nucleophilic attack to the 2- or 6-positions.
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature modulates kinetic vs. thermodynamic control.
  • Catalysts : Lewis acids (e.g., AlCl₃) can stabilize transition states in halogenation or coupling reactions .
    Documentation of substituent effects via Hammett plots or computational modeling (e.g., Fukui indices) is critical .

Advanced: How do structural alerts for mutagenicity apply to aromatic N-oxides like this compound?

Methodological Answer:
Aromatic N-oxides are flagged for DNA-reactive mutagenicity via (Q)SAR models. However, subclass-specific evaluation is necessary:

  • Quindioxin analogs : High risk due to planar aromatic systems.
  • Nitro-substituted N-oxides : The nitro group’s electron-deficient nature may enhance DNA adduct formation.
    Experimental validation using Ames tests (TA98/TA100 strains) or computational tools like Leadscope’s expert-rule models is recommended .

Advanced: What analytical methods enable quantification of trace N-oxide impurities in complex matrices?

Methodological Answer:

  • UHPLC-MS/MS : Provides high sensitivity (LLOQ ~10 µg/kg) using multiple reaction monitoring (MRM).
  • On-line SPE : Reduces matrix interference in biological or environmental samples.
  • Calibration curves : Weighted linear regression (1/x²) ensures accuracy in low-concentration ranges .

Advanced: How does the N-oxide group influence coordination chemistry with transition metals?

Methodological Answer:
The N-oxide acts as a bifunctional ligand:

  • Donor-acceptor duality : Oxygen lone pairs coordinate with Lewis acids (e.g., lanthanides), while the nitro group stabilizes metal complexes via resonance.
  • Spectroscopic validation : UV-Vis (charge-transfer bands) and XRD confirm binding modes. Applications include luminescent materials or catalytic systems .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : Tightly sealed containers in dry, ventilated areas .

Advanced: How do substituent effects alter the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (NO₂, Cl) : Activate the pyridine ring toward Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
  • Steric hindrance : 3-Chloro and 4-nitro groups may limit access to the 2-position, favoring 6-substitution.
    Reaction monitoring via TLC or in-situ FTIR guides optimization .

Advanced: What ecological toxicity data gaps exist for this compound?

Methodological Answer:
Current gaps include:

  • Persistence/degradability : No OECD 301/302 data available.
  • Bioaccumulation : LogP predictions suggest moderate potential, but experimental validation is lacking.
    Proposed studies: Microcosm tests for biodegradation and LC50 assays (e.g., Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.